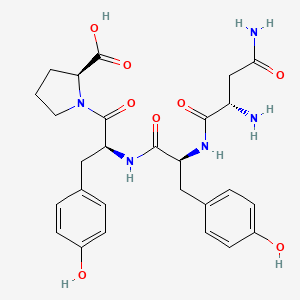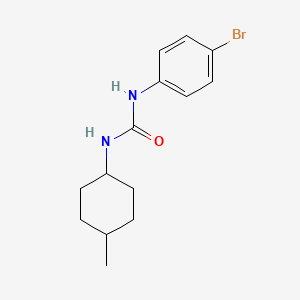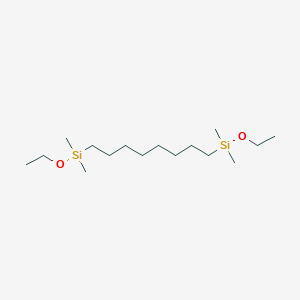![molecular formula C17H22O2 B14211307 Benzyl (spiro[2.5]octan-1-yl)acetate CAS No. 827574-03-8](/img/structure/B14211307.png)
Benzyl (spiro[2.5]octan-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (spiro[25]octan-1-yl)acetate is an organic compound characterized by a spirocyclic structure The spiro[25]octane moiety is a bicyclic system where two rings share a single carbon atom, creating a unique three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (spiro[2.5]octan-1-yl)acetate typically involves the reaction of benzyl alcohol with spiro[2.5]octan-1-yl acetic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (spiro[2.5]octan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to benzyl (spiro[2.5]octan-1-yl)acetic acid.
Reduction: Reduction can yield benzyl (spiro[2.5]octan-1-yl)methanol.
Substitution: Various benzyl-substituted derivatives can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (spiro[2.5]octan-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of Benzyl (spiro[2.5]octan-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The benzyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: Similar in structure but lacks the spirocyclic moiety.
Spiro[2.5]octane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
Benzyl (spiro[2.5]octan-1-yl)acetate is unique due to its combination of a spirocyclic structure and a benzyl ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
827574-03-8 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
benzyl 2-spiro[2.5]octan-2-ylacetate |
InChI |
InChI=1S/C17H22O2/c18-16(19-13-14-7-3-1-4-8-14)11-15-12-17(15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2 |
Clé InChI |
KBIJFGDSNJLEHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC2CC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
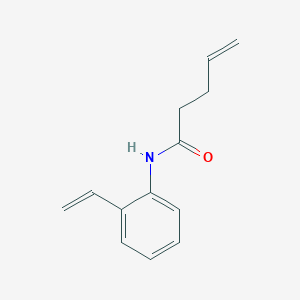
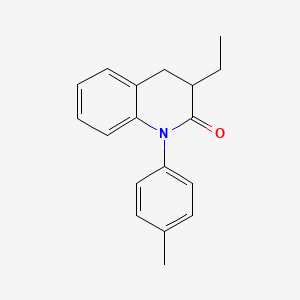
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)

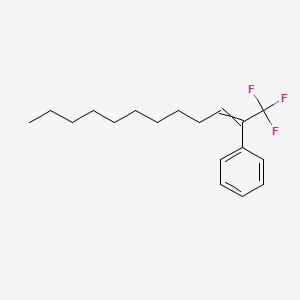
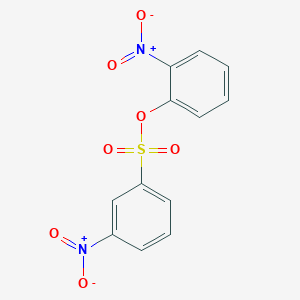
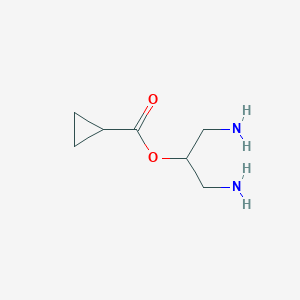

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
